2-(2,2-dimethoxyethyl)propane-1,3-diol
Description
2-(2,2-Dimethoxyethyl)propane-1,3-diol is a polyol derivative characterized by a central propane-1,3-diol backbone substituted with a 2,2-dimethoxyethyl group. The propane-1,3-diol scaffold is a common motif in lignans, phenolic glycosides, and synthetic intermediates, often contributing to biological activity or material properties . The dimethoxyethyl substituent may enhance solubility in organic solvents and influence hydrogen-bonding interactions, which could modulate reactivity or biological interactions.
Properties
CAS No. |
99776-32-6 |
|---|---|
Molecular Formula |
C7H16O4 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-(2,2-dimethoxyethyl)propane-1,3-diol |
InChI |
InChI=1S/C7H16O4/c1-10-7(11-2)3-6(4-8)5-9/h6-9H,3-5H2,1-2H3 |
InChI Key |
HZMZQSQAYFTAPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC(CO)CO)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethoxyethyl)propane-1,3-diol typically involves the reaction of diethyl (2,2-dimethoxyethyl)malonate with a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride. The reaction proceeds through the reduction of the ester groups to yield the desired diol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-dimethoxyethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be further reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of simpler alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
2-(2,2-dimethoxyethyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethoxyethyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The dimethoxyethyl substituent can also participate in steric and electronic interactions, affecting the compound’s overall behavior in chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Sources
The following table summarizes structurally related propane-1,3-diol derivatives, their sources, and key features:
Key Structural and Functional Differences
Substituent Complexity: The dimethoxyethyl group in the target compound distinguishes it from simpler analogs like 2-(4-hydroxyphenyl)propane-1,3-diol . Bis-aryl derivatives (e.g., compounds from Hydnocarpus and Sambucus) exhibit enhanced rigidity due to aromatic stacking, which may limit conformational flexibility compared to mono-substituted derivatives .
Biological Activity :
- Hepatoprotective effects are observed in dimethoxy-containing analogs (e.g., compound 9 in ), suggesting methoxy groups may stabilize radical intermediates or modulate enzyme interactions.
- In contrast, simpler hydroxy-substituted derivatives (e.g., 2-(4-hydroxyphenyl)propane-1,3-diol) lack reported bioactivity, highlighting the importance of methoxy or propenyl functional groups for activity .
Synthetic Utility: Propane-1,3-diol derivatives with bromomethyl or iodomethyl substituents (e.g., 2,2-bis(bromomethyl)propane-1,3-diol) are precursors for explosives, polymers, and cross-linkers, demonstrating the scaffold’s versatility in materials science .
Research Findings and Implications
- Natural Product Isolation: Propane-1,3-diol derivatives are frequently isolated from plants (e.g., Taxus, Clausena, Sambucus) as lignans or phenolic glycosides, often with region-specific substitution patterns .
- Synthetic Applications: Brominated analogs are critical in polymer chemistry but face regulatory restrictions due to toxicity (e.g., 2,2-bis(bromomethyl)propane-1,3-diol is carcinogenic and banned in consumer products) .
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